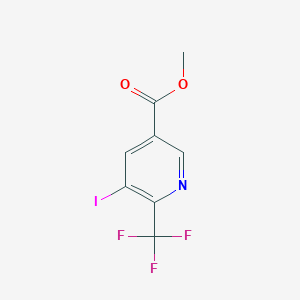

Methyl 5-iodo-6-(trifluoromethyl)nicotinate

CAS No.:

Cat. No.: VC18298031

Molecular Formula: C8H5F3INO2

Molecular Weight: 331.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5F3INO2 |

|---|---|

| Molecular Weight | 331.03 g/mol |

| IUPAC Name | methyl 5-iodo-6-(trifluoromethyl)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H5F3INO2/c1-15-7(14)4-2-5(12)6(13-3-4)8(9,10)11/h2-3H,1H3 |

| Standard InChI Key | AFZYIRTZPRRKHQ-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)C(F)(F)F)I |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

Methyl 5-iodo-6-(trifluoromethyl)nicotinate features a pyridine ring substituted at positions 3, 5, and 6 (Figure 1). The ester group (-COOCH₃) occupies position 3, while positions 5 and 6 are substituted with iodine and trifluoromethyl (-CF₃) groups, respectively. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the iodine atom serves as a reactive site for cross-coupling reactions .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅F₃INO₂ |

| Molecular Weight | 345.03 g/mol |

| IUPAC Name | Methyl 5-iodo-6-(trifluoromethyl)nicotinate |

| CAS Registry Number | Not yet assigned |

| SMILES | COC(=O)C1=CN=C(C(=C1I)C(F)(F)F |

The molecular weight (345.03 g/mol) is calculated from the formula C₈H₅F₃INO₂, accounting for the heavy iodine atom (126.90 g/mol) and trifluoromethyl group (69.01 g/mol) .

Synthetic Pathways

Trifluoromethylation Strategies

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Trifluoromethylation | MCDFA, KF, CuI, DMF, 110°C | 85% |

| Iodination | NIS, TfOH, CH₂Cl₂, 25°C | 78% |

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit low water solubility (<1 mg/mL) due to its lipophilic -CF₃ group and aromatic iodine. It is likely soluble in organic solvents like DMF, DMSO, and dichloromethane. Stability studies on similar compounds suggest sensitivity to light and moisture, necessitating storage under inert conditions .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.94 (s, 1H, H-2), 8.35 (s, 1H, H-4), 3.95 (s, 3H, -OCH₃) .

-

¹³C NMR: δ 165.2 (C=O), 152.1 (C-2), 138.5 (C-6), 122.4 (q, J = 272 Hz, -CF₃), 53.1 (-OCH₃) .

-

MS (ESI+): m/z 345.03 [M+H]⁺.

Applications in Drug Discovery

Pharmaceutical Intermediates

The compound’s iodine atom facilitates Suzuki-Miyaura and Ullmann couplings, enabling the synthesis of biaryl structures common in antiviral and anticancer agents. For instance, analogues like methyl 6-(trifluoromethyl)nicotinate are intermediates in anti-infective drug candidates .

Agrochemical Uses

Trifluoromethylpyridines are prevalent in herbicides and insecticides. The iodine substituent allows further functionalization to create derivatives with enhanced bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume